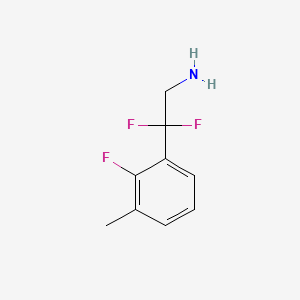
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F3N. It is a fluorinated amine derivative, which is of interest in various fields of research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-2-(2-fluoro-3-methylphenyl)ethanone, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This can affect pathways involved in cellular signaling, metabolism, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine
Uniqueness
2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
Clé InChI |
BUAZFFKTSBHBCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(CN)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



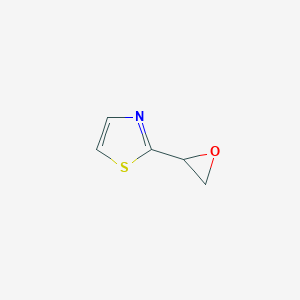
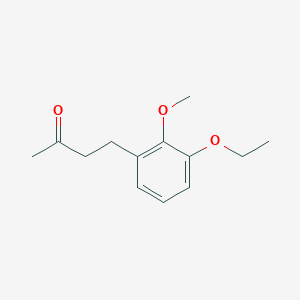
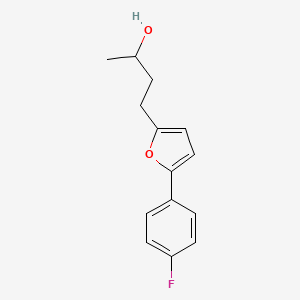

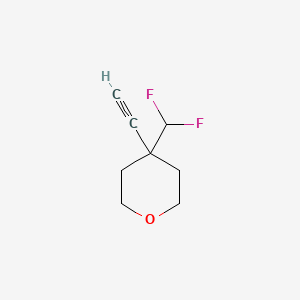


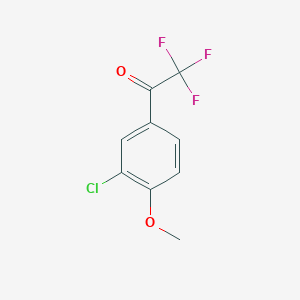


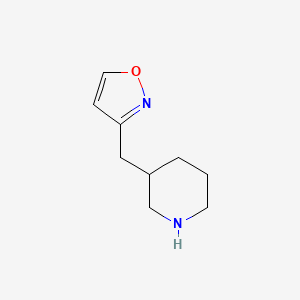
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)

